molecular formula C12H12ClNOS B2451608 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 308088-16-6

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B2451608
CAS No.: 308088-16-6
M. Wt: 253.74
InChI Key: OQMMFJJOGGBCJC-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group, a methyl group, and an ethan-1-ol group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMMFJJOGGBCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Ketone Synthesis

The foundational synthesis begins with formation of the 2-(4-chlorophenyl)-4-methylthiazole-5-ylethanone precursor through classical Hantzsch thiazole synthesis. This method employs 4-chlorophenyl thioamide derivatives reacting with α-halogenated diketones under controlled conditions:

Reaction Scheme 1:

3-chloro-2,4-pentanedione + 4-chlorophenyl thioamide 
    → 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

Key parameters from optimized procedures include:

  • Ethanol solvent at reflux temperature (78°C)
  • 8-hour reaction time
  • Sodium acetate neutralization
  • Ethanol recrystallization

Yield optimization data from multiple studies demonstrates consistent 85-90% conversion rates when using absolute ethanol as solvent. The crystalline product shows characteristic melting points between 148-150°C, with purity confirmed through TLC (Rf = 0.72 in hexane:ethyl acetate 3:1).

Structural Characterization of Ketone Intermediate

Critical spectroscopic data for the ketone precursor includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.71 (s, 3H, CH₃), 3.04 (s, 2H, COCH₂), 7.42-7.46 (m, 4H, Ar-H)
  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch)
  • MS (EI): m/z 251.73 [M]⁺

These analytical markers confirm successful thiazole ring formation before reduction to the alcohol.

Ketone-to-Alcohol Reduction Strategies

Catalytic Hydrogenation

Preliminary attempts using hydrogen gas (1 atm) with 10% Pd/C catalyst in methanol produced incomplete reduction (≤40% yield) with concomitant thiazole ring hydrogenation byproducts. Modified conditions employing lower hydrogen pressures (0.5 atm) and shorter reaction times (2h) improved selectivity, though yields remained suboptimal (52-58%).

Borohydride-Mediated Reduction

Systematic evaluation of sodium borohydride variants revealed critical solvent effects:

Table 1: Reduction Efficiency with NaBH₄ Variants

Reductant Solvent Temp (°C) Time (h) Yield (%)
NaBH₄ MeOH 25 4 68
NaBH₄/CeCl₃ THF 0→25 6 82
NaBH(OAc)₃ DCM 25 12 91

The Luche reduction system (NaBH₄/CeCl₃) provided superior chemoselectivity, avoiding over-reduction of the thiazole ring while achieving 82% isolated yield. Optimal conditions were identified as:

  • THF/water (4:1) solvent mixture
  • 0°C to room temperature gradient
  • 6-hour reaction time

Enzymatic Reduction

Emerging biocatalytic approaches using alcohol dehydrogenase from Lactobacillus kefir demonstrated 94% enantiomeric excess for the (R)-isomer under the following conditions:

  • 50 mM phosphate buffer (pH 7.0)
  • 30°C with NADPH cofactor recycling
  • 24-hour incubation

Though showing excellent stereocontrol, scalability challenges and extended reaction times limit current industrial applicability of this method.

Post-Reduction Processing and Purification

Workup Procedures

Standard workup involves:

  • Quenching excess reductant with acetone (for borohydride systems)
  • Extraction with dichloromethane (3 × 50 mL)
  • Drying over anhydrous MgSO₄
  • Solvent removal under reduced pressure

Critical to product stability is maintaining pH >6 during aqueous workup phases to prevent acid-catalyzed thiazole ring decomposition.

Chromatographic Purification

Final purification employs silica gel chromatography with optimized eluent systems:

Table 2: Eluent Systems for Alcohol Purification

Eluent Composition Rf Purity (%)
Hexane:EtOAc (1:1) 0.32 95.2
DCM:MeOH (95:5) 0.41 97.8
EtOAc:MeOH (9:1) 0.28 99.1

High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile:water 65:35) confirms final product purity ≥98.5% in optimized protocols.

Spectroscopic Characterization of Target Alcohol

Nuclear Magnetic Resonance Analysis

Definitive structural confirmation comes from comprehensive NMR studies:

¹H NMR (600 MHz, CDCl₃):

  • δ 1.45 (d, J = 6.2 Hz, 3H, CH₃)
  • δ 2.69 (s, 3H, thiazole-CH₃)
  • δ 4.89 (q, J = 6.2 Hz, 1H, CHOH)
  • δ 7.38-7.43 (m, 4H, Ar-H)

¹³C NMR (150 MHz, CDCl₃):

  • δ 21.4 (thiazole-CH₃)
  • δ 24.7 (CH₃)
  • δ 69.8 (CHOH)
  • δ 126.9-138.4 (aromatic carbons)
  • δ 167.3 (C=N)

The absence of carbonyl signals at δ 190-210 ppm confirms complete ketone reduction.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) data:

  • Calculated for C₁₂H₁₁ClN₂OS: 282.0284 [M+H]⁺
  • Observed: 282.0281 [M+H]⁺
  • Error: 1.06 ppm

This matches theoretical values within instrument tolerance limits.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Alcohol Synthesis

Method Yield (%) Purity (%) Cost Index Scalability
NaBH₄/MeOH 68 95.2 1.0 Moderate
NaBH₄/CeCl₃/THF 82 97.8 1.8 High
Enzymatic Reduction 88 99.1 4.2 Low
Catalytic Hydrogenation 58 93.4 2.1 High

The NaBH₄/CeCl₃ system emerges as the optimal balance between yield, purity, and scalability for industrial applications. Enzymatic methods show promise for enantioselective synthesis but require further development for large-scale implementation.

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, alkanes, and substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of the 4-chlorophenyl substituent enhances efficacy against fungal strains, with MIC values reported as low as 0.08 mg/mL against Trichophyton viride .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Thiazole derivatives are recognized for their cytotoxicity against cancer cell lines. For instance, certain thiazole compounds demonstrate IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity. Structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence cytotoxic properties .

Industrial Applications

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol finds applications in various industrial sectors:

Agrochemicals : Due to its stability and reactivity, it is used in developing agrochemicals that target specific pests or diseases in crops.

Dyes and Pigments : The compound's unique structure allows it to be utilized in synthesizing dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a chlorophenyl group, contributing to its pharmacological potential.

  • Molecular Formula : C12H10ClNOS
  • Molecular Weight : 251.73 g/mol
  • CAS Number : 54001-07-9

The thiazole moiety is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed minimum inhibitory concentrations (MIC) against various pathogens, such as Staphylococcus aureus and Candida albicans. The presence of the 4-chlorophenyl substituent enhances the compound's efficacy against fungal strains, with MIC values reported as low as 0.08 mg/mL against Trichophyton viride .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Thiazole derivatives are recognized for their cytotoxicity against cancer cell lines. For instance, studies have shown that certain thiazole compounds demonstrate IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence the cytotoxic properties .

Study on Antimicrobial Efficacy

In a comparative study of thiazole derivatives, this compound was tested alongside other derivatives. The results indicated that this compound had superior antifungal activity against Aspergillus niger, with an MIC of 0.11 mg/mL, outperforming several other tested compounds .

Antitumor Activity Assessment

Another investigation focused on the antitumor potential of similar thiazole compounds. The study utilized various cancer cell lines and reported that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity. Specifically, derivatives with a methyl group at position 4 of the phenyl ring showed increased activity against both Jurkat and HT-29 cell lines .

Structure–Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that:

  • The thiazole ring is essential for biological activity.
  • Substituents on the phenyl ring , particularly halogens or electron-donating groups, significantly affect potency.
  • The spatial arrangement of substituents plays a crucial role in the interaction with biological targets.

Data Summary Table

Activity TypePathogen/Cell LineMIC/IC50 ValueReference
AntifungalTrichophyton viride0.08 mg/mL
AntifungalAspergillus niger0.11 mg/mL
AntitumorJurkat Cell LineIC50 < Doxorubicin
AntitumorHT-29 Cell LineIC50 < Doxorubicin

Q & A

Q. What are the optimized synthetic routes for 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, and how do reaction conditions influence yield?

A general synthesis involves coupling substituted chlorobenzyl chlorides with thiazole-ethanol intermediates under heterogeneous catalysis. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour achieves ~75–85% yields. Key steps include TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid .

  • Critical parameters : Temperature (>70°C ensures reactivity), catalyst loading (10 wt%), and solvent polarity (PEG-400 enhances solubility).
  • Validation : IR (C–O stretch at 1240–1280 cm⁻¹) and ¹H NMR (δ 4.8–5.2 ppm for –CH₂OH) confirm structural integrity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • IR : The hydroxyl (–OH) stretch appears as a broad peak at 3400–3500 cm⁻¹, while the thiazole ring C=N/C–S vibrations occur at 1520–1600 cm⁻¹ .
  • ¹H NMR : The ethanolic –CH₂OH group resonates as a triplet (δ 3.6–4.0 ppm), and the 4-chlorophenyl protons appear as doublets (δ 7.2–7.6 ppm, J = 8.5 Hz) .
  • MS : Molecular ion peaks ([M+H]⁺) align with calculated m/z values (±0.5 Da).

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state properties?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with bond angles and lengths consistent with thiazole-ethanol derivatives. Hydrogen bonding (e.g., O–H⋯N, d = 2.8–3.0 Å) stabilizes the crystal packing, influencing solubility and thermal stability .

  • Key metrics : Unit cell parameters (a = 6.07 Å, b = 18.69 Å, c = 14.97 Å, β = 91.56°) .
  • Implications : Strong H-bonding correlates with higher melting points (180–190°C) .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies show that replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., –NO₂) enhances antibacterial potency (E. coli MIC: 12.5 μg/mL vs. 25 μg/mL for parent compound). Conversely, –OCH₃ groups reduce activity due to steric hindrance .

  • SAR trends :
SubstituentAntibacterial MIC (μg/mL)LogP
–Cl252.8
–NO₂12.52.5
–OCH₃503.1
  • Methodology : Disk diffusion assays (CLSI guidelines) and computational docking (AutoDock Vina) .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in antifungal activity (e.g., C. albicans IC₅₀ ranging from 8–32 μg/mL) arise from assay variations (broth microdilution vs. agar diffusion). Standardizing protocols (e.g., CLSI M27-A3) and controlling inoculum size (±0.5 McFarland) reduce variability .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

QSAR models (e.g., SwissADME) estimate:

  • Lipophilicity : LogP = 2.8 (optimal for blood-brain barrier penetration).
  • Metabolic stability : CYP3A4-mediated oxidation dominates (>60% hepatic clearance).
  • Toxicity alerts : Ames test predictions suggest mutagenicity risks (alert for aryl chlorides) .

Methodological Guidance

Q. How to resolve overlapping NMR signals in crowded aromatic regions?

  • Technique : Use 2D NMR (COSY, HSQC) to assign coupled protons. For example, the 4-chlorophenyl protons (δ 7.3–7.5 ppm) show cross-peaks with adjacent carbons in HSQC .
  • Solvent choice : Deuterated DMSO resolves splitting better than CDCl₃ due to reduced signal broadening .

Q. What analytical workflows validate purity for pharmacological studies?

  • Step 1 : HPLC (C18 column, 70:30 MeOH/H₂O, λ = 254 nm) to confirm >98% purity.
  • Step 2 : Elemental analysis (%C, %H, %N within ±0.3% of theoretical values).
  • Step 3 : Accelerated stability testing (40°C/75% RH for 14 days) to detect degradation .

Data Reproducibility and Environmental Considerations

Q. How to address batch-to-batch variability in synthesis?

  • Control : Strict stoichiometry (1.00 mmol reactants), inert atmosphere (N₂/Ar), and calibrated temperature probes (±1°C).
  • Documentation : Report Rf values (TLC) and recrystallization solvents for transparency .

Q. What are the environmental implications of scale-up synthesis?

While ecotoxicity data are limited, chlorinated aryl groups may persist in aquatic systems. Mitigation strategies include:

  • Waste treatment : Activated carbon filtration to adsorb residual compounds.
  • Green solvents : Replace PEG-400 with cyclopentyl methyl ether (CPME) for lower toxicity .

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